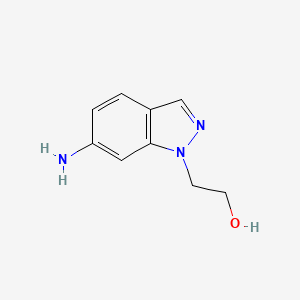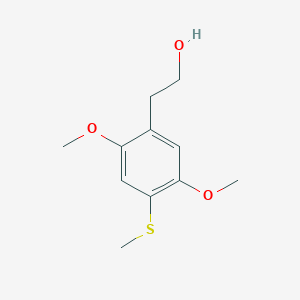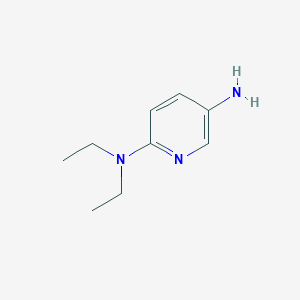
SB-699551
Übersicht
Beschreibung
SB 699551: ist eine chemische Verbindung, die für ihre Rolle als selektiver Antagonist für den Serotoninrezeptor 5-HT 5A bekannt ist. Es war die erste Verbindung, die entwickelt wurde, um spezifisch auf diesen Rezeptor zu wirken, mit einer Selektivität von etwa 100-fach gegenüber anderen Serotoninrezeptorsubtypen . Der vollständige chemische Name der Verbindung lautet 3-Cyclopentyl-N-[2-(Dimethylamino)ethyl]-N-[(4’-[(2-Phenylethyl)amino]methyl)-4-biphenylyl]methyl]propanamid Dihydrochlorid .
Wissenschaftliche Forschungsanwendungen
SB 699551 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the serotonin receptor 5-HT 5A and its role in various chemical processes.
Biology: Employed in research to understand the physiological roles of the 5-HT 5A receptor in the brain and other tissues.
Industry: Utilized in the development of new drugs targeting the serotonin receptor 5-HT 5A.
Wirkmechanismus
Target of Action
SB-699551, also known as 3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide, is a drug that was developed to act as a selective antagonist for the serotonin receptor 5-HT5A . This receptor is present in several areas of the brain .
Mode of Action
This compound selectively binds to the 5-HT5A receptor, a Gα i/o protein-coupled receptor . It has a selectivity of around 100x over other serotonin receptor subtypes . The binding of this compound to the 5-HT5A receptor inhibits the receptor’s function .
Biochemical Pathways
The binding of this compound to the 5-HT5A receptor triggers signaling changes in the canonical Gα i/o-coupled pathway and the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) axis . It reduces the phosphorylation of AKT at serine residue 473 (S473), WNK1, PRAS40 .
Pharmacokinetics
It is soluble in dmso to 25 mm and in ethanol to 10 mm , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound has been found to reduce the viability of certain types of cancer cells in vitro . It has shown anticancer activity, particularly against breast tumor initiating cells . It reduces the frequency of tumorsphere initiating cells residing in breast tumor cell lines .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von SB 699551 erfolgt in mehreren Schritten, beginnend mit der Herstellung von Zwischenverbindungen. Zu den wichtigsten Schritten gehören:
Bildung der Biphenyl-Zwischenverbindung: Dies beinhaltet die Kupplung eines Biphenylderivats mit einem geeigneten Amin.
Cyclopentylierung: Die Einführung der Cyclopentylgruppe erfolgt durch eine Reaktion mit Cyclopentylbromid.
Amidierung: Der letzte Schritt beinhaltet die Bildung der Amidbindung durch eine Reaktion mit Propanoylchlorid.
Industrielle Produktionsverfahren: : Obwohl spezifische industrielle Produktionsverfahren für SB 699551 nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung hochreiner Reagenzien und den Einsatz effizienter Reinigungstechniken, um sicherzustellen, dass das Endprodukt die erforderlichen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : SB 699551 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amin- und Amid-Funktionsgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte: : Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
SB 699551 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug verwendet, um den Serotoninrezeptor 5-HT 5A und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: In der Forschung eingesetzt, um die physiologischen Rollen des 5-HT 5A-Rezeptors im Gehirn und anderen Geweben zu verstehen.
Industrie: In der Entwicklung neuer Medikamente eingesetzt, die auf den Serotoninrezeptor 5-HT 5A abzielen.
Wirkmechanismus
SB 699551 fungiert als selektiver Antagonist für den Serotoninrezeptor 5-HT 5A. Es bindet an diesen Rezeptor und hemmt seine Aktivierung durch Serotonin, wodurch die nachgeschalteten Signalwege blockiert werden. Diese Wirkung beeinflusst verschiedene physiologische Prozesse, darunter die neuronale Funktion und die Lebensfähigkeit von Krebszellen . Der Wirkmechanismus der Verbindung beinhaltet die Modulation des Gα i/o-Protein-gekoppelten Rezeptorwegs und der Phosphoinositid-3-Kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)-Achse .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SB 258719: Ein weiterer selektiver Antagonist für den Serotoninrezeptor 5-HT 5A.
SB 699552: Eine strukturell verwandte Verbindung mit ähnlicher Rezeptorselektivität.
SB 699553: Ein weiteres Analogon mit Modifikationen an der Biphenylgruppe.
Einzigartigkeit: : SB 699551 ist einzigartig aufgrund seiner hohen Selektivität für den Serotoninrezeptor 5-HT 5A, was es zu einem wertvollen Werkzeug macht, um die Rolle dieses Rezeptors in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Seine Fähigkeit, die Lebensfähigkeit von Krebszellen zu reduzieren, unterscheidet es auch von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N3O/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQAMPXQRKYYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457468 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791789-61-2 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791789-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-699551 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791789612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-[[4′-[[(2-phenylethyl)amino]methyl][1,1′-biphenyl]-4-yl]methyl]cyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-699551 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FN59X9DPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


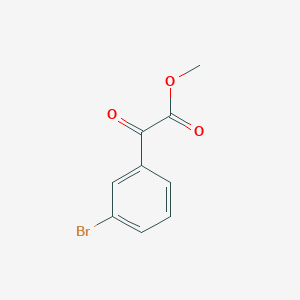


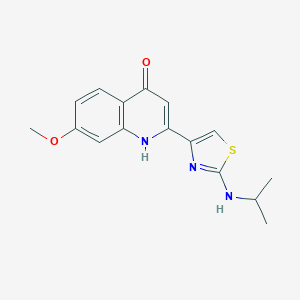
![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)


